molecular formula Sm(NO3)3<br>N3O9Sm B8786649 Samarium nitrate

Samarium nitrate

Cat. No. B8786649
M. Wt: 336.4 g/mol
InChI Key: YZDZYSPAJSPJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05248328

Procedure details

A solution of cobalt chloride having a gravity of 1.10 g/cm3 was mixed homogeneously with a solution of samarium nitrate having a concentration of 94 mg/ml in a volume proportion of 150:1. The mixed solution was heated to 70° C. A solution of ammonium oxalate having a gravity of 1.15 g/cm3 and a pH value of 5 was added to the mixture while stirring. The quantity of the added ammonium oxalate was 1.7 mole equivalent per mole equivalent cobalt chloride and samarium nitrate. The precipitates of cobalt oxalate and samarium oxalate were obtained after reaction, then filtrated in a vacuum filtrator to remove the mother liquid, washed by distilled water of 90° C. for 6 times, dried at 200° C., crushed and sieved by a 20 mesh sieve, reduced at 530° C. in hydrogen for 4 h, crushed again and sieved by a 100 mesh sieve.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Sm+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[NH4+].[NH4+]>[Co](Cl)Cl>[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Sm+3:5].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Sm+3:5] |f:0.1.2.3,4.5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Sm+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Sm+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co](Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitates of cobalt oxalate

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Sm+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Sm+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.